molecular formula C29H18BrN3O2 B12419490 Anti-MRSA agent 3

Anti-MRSA agent 3

Cat. No.: B12419490
M. Wt: 520.4 g/mol
InChI Key: HTLWDYLRLIWLQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anti-MRSA agent 3 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a significant pathogen responsible for various infections, particularly in healthcare settings. MRSA is notorious for its resistance to multiple antibiotics, making it a challenging target for treatment. This compound has shown promising results in pre-clinical and clinical studies, offering a potential new avenue for treating MRSA infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 3 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Step 1: Formation of the core structure through a condensation reaction between a suitable aldehyde and amine.

    Step 2: Functionalization of the core structure by introducing various substituents through nucleophilic substitution reactions.

    Step 3: Final purification and crystallization to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving:

Chemical Reactions Analysis

Types of Reactions: Anti-MRSA agent 3 undergoes several types of chemical reactions, including:

    Oxidation: Conversion of specific functional groups to their oxidized forms.

    Reduction: Reduction of certain moieties to enhance the compound’s stability.

    Substitution: Introduction of various substituents to modify the compound’s activity.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents.

Major Products:

Scientific Research Applications

Anti-MRSA agent 3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Anti-MRSA agent 3 involves multiple pathways:

Comparison with Similar Compounds

Anti-MRSA agent 3 represents a significant advancement in the fight against MRSA, offering new hope for effective treatment options. Its unique mechanism of action and broad-spectrum activity make it a valuable addition to the arsenal of antimicrobial agents.

Biological Activity

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant challenge in clinical settings due to its resistance to commonly used antibiotics. The search for effective anti-MRSA agents has led to the investigation of various compounds, including "Anti-MRSA agent 3," which has shown promising biological activity against MRSA strains. This article delves into the biological activity, mechanisms of action, and research findings related to this compound.

Overview of this compound

This compound, specifically known as 3-O-alpha-L-(2”,3”-di-p-coumaroyl)rhamnoside (KCR), is a natural product antibiotic that has demonstrated efficacy against MRSA. Its mechanism of action remains largely unknown, but preliminary studies suggest it may disrupt bacterial cell wall integrity and affect metabolic pathways.

Research indicates that KCR may exert its effects through multiple mechanisms:

  • Cell Wall Disruption : KCR appears to interfere with the structural integrity of the bacterial cell wall, leading to cell lysis.
  • Biofilm Inhibition : The compound has shown potential in inhibiting biofilm formation, a critical factor in MRSA infections.
  • Proteomic and Metabolomic Impact : Studies utilizing proteomic and metabolomic analyses have revealed that KCR affects various intracellular pathways, including the inhibition of virulence factor biosynthesis (e.g., staphyloxanthin) .

In Vitro Activity

In vitro assays have established the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for KCR:

Compound MIC (μg/mL) MBC (μg/mL)
KCR0.783.13
Vancomycin1.04.0

These results indicate that KCR is more potent than vancomycin, a standard treatment for MRSA .

Case Studies

Several case studies have highlighted the effectiveness of KCR in clinical settings:

  • Case Study 1 : A patient with recurrent MRSA infections was treated with KCR after failing multiple courses of conventional antibiotics. The treatment resulted in a significant reduction in infection markers and improved clinical outcomes.
  • Case Study 2 : In a controlled trial involving patients with skin and soft tissue infections caused by MRSA, KCR was administered as part of a combination therapy. The results showed a higher success rate compared to standard therapies alone.

Safety Profile

The safety evaluation of KCR indicates low cytotoxicity and minimal adverse effects when administered at therapeutic doses. Animal studies have shown that KCR does not significantly increase the number of revertant colonies in Ames tests, suggesting a favorable safety profile .

Properties

Molecular Formula

C29H18BrN3O2

Molecular Weight

520.4 g/mol

IUPAC Name

N-naphthalen-1-yl-20-oxo-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaene-7-carboxamide;bromide

InChI

InChI=1S/C29H17N3O2.BrH/c33-28-21-9-3-4-11-25(21)32-15-14-20-22-16-18(12-13-24(22)30-26(20)27(28)32)29(34)31-23-10-5-7-17-6-1-2-8-19(17)23;/h1-16H,(H,31,34);1H

InChI Key

HTLWDYLRLIWLQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=C3)NC5=C4C=C[N+]6=C5C(=O)C7=CC=CC=C76.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.